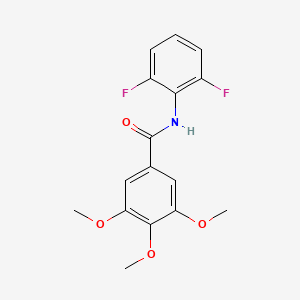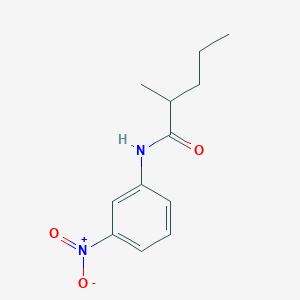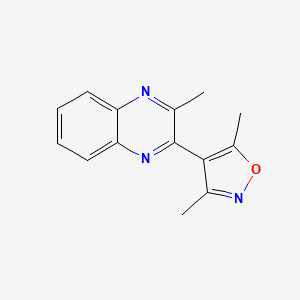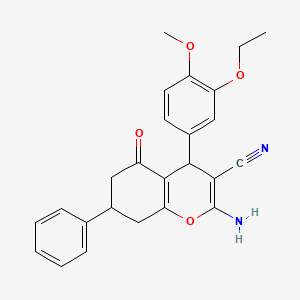![molecular formula C20H21ClN2O2 B5144159 methyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5144159.png)
methyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride is a chemical compound that has garnered interest in the scientific research community due to its potential applications in various fields. This compound is also known as Methyl TMAQ or Methyl 3-TMAQ.
Aplicaciones Científicas De Investigación
Methyl TMAQ has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of Methyl TMAQ is in the field of fluorescence microscopy. This compound has been shown to have excellent fluorescent properties, making it a useful tool for imaging biological samples. Methyl TMAQ has also been studied for its potential use as a fluorescent probe for detecting metal ions. In addition, this compound has been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of Methyl TMAQ is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Methyl TMAQ has also been shown to have antioxidant properties, which may contribute to its potential anticancer effects.
Biochemical and Physiological Effects:
Methyl TMAQ has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, Methyl TMAQ has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Methyl TMAQ in lab experiments is its excellent fluorescent properties. This compound is highly fluorescent, making it a useful tool for imaging biological samples. In addition, Methyl TMAQ has been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells. However, there are some limitations to using Methyl TMAQ in lab experiments. For example, this compound is relatively expensive, which may limit its use in certain experiments. In addition, Methyl TMAQ has a relatively short half-life, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research on Methyl TMAQ. One potential area of research is in the development of new fluorescent probes for detecting metal ions. Methyl TMAQ has been shown to have potential as a fluorescent probe for detecting metal ions, and further research in this area could lead to the development of new and more effective probes. Another potential area of research is in the development of new anticancer agents. Methyl TMAQ has been shown to inhibit the growth of cancer cells, and further research in this area could lead to the development of new and more effective anticancer agents. Finally, there is potential for research on the antioxidant and anti-inflammatory properties of Methyl TMAQ, which could lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of Methyl TMAQ involves the reaction of 2,6,8-trimethyl-4-quinolinecarboxylic acid with thionyl chloride to form 2,6,8-trimethyl-4-quinolinecarboxylic acid chloride. This is then reacted with 3-aminobenzoic acid methyl ester to form Methyl TMAQ. The yield of this synthesis method is reported to be around 70%.
Propiedades
IUPAC Name |
methyl 3-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-12-8-13(2)19-17(9-12)18(10-14(3)21-19)22-16-7-5-6-15(11-16)20(23)24-4;/h5-11H,1-4H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZVNVUBHABIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(2-naphthyloxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5144087.png)

![ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5144103.png)
![4-[(1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B5144115.png)


![3-{4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5144163.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5144170.png)
![methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B5144176.png)
![5'-allyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5144178.png)
![N'-[1-(4-butoxyphenyl)propylidene]-8-chloro-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5144183.png)
![1-[4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5144188.png)
![1-{3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5144196.png)
